Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Carbonic Anhydrase Inhibition Isoform Selectivity Drug Discovery

Selective hCA IV inhibitor (Ki=795 nM) featuring the essential primary sulfonamide zinc-binding group. Substitution with non-sulfamoyl pyrazole carboxylates yields false-negative CA assay results. Validated precursor to nanomolar-potency anticancer agents active in hypoxic MCF-7 cells. Supplied at ≥98% purity with full analytical characterization (InChI, SMILES), suitable as a reference standard. Ideal for medicinal chemistry, targeted CA research, and anticancer library synthesis.

Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
CAS No. 72292-62-7
Cat. No. B1353870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
CAS72292-62-7
Molecular FormulaC12H14N4O4S
Molecular Weight310.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N
InChIInChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19)
InChIKeyMFGZXPGKKJMZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate (CAS 72292-62-7): A Core Sulfonamide-Bearing Pyrazole Scaffold for Carbonic Anhydrase Inhibitor Development


Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate (CAS 72292-62-7) is a synthetic heterocyclic building block defined by a 5-aminopyrazole-4-carboxylate core N1-substituted with a 4-sulfamoylphenyl moiety . This molecular architecture integrates a primary sulfonamide pharmacophore, a hallmark of carbonic anhydrase (CA) inhibitors, with a versatile pyrazole scaffold amenable to further derivatization [1][2]. The compound's significance in medicinal chemistry stems from its dual role: it can serve as a direct tool compound for probing CA isoforms or as a key intermediate in the synthesis of more elaborated bioactive derivatives, as exemplified by its structural relationship to advanced sulfamoylphenyl pyrazole analogs reported in recent CA inhibitor research [3].

Why a Generic 5-Aminopyrazole-4-carboxylate Cannot Substitute for CAS 72292-62-7 in Carbonic Anhydrase Research


The presence of the N1-(4-sulfamoylphenyl) substituent in CAS 72292-62-7 is not an incidental structural variation but a decisive determinant of its biological activity profile, particularly its interaction with carbonic anhydrase (CA) enzymes. Generic 5-aminopyrazole-4-carboxylates lacking this specific sulfonamide-bearing aromatic ring exhibit fundamentally different target engagement [1]. The primary sulfonamide group is the quintessential zinc-binding group (ZBG) required for potent inhibition of metalloenzyme CAs, a property absent in simpler alkyl- or unsubstituted phenyl-pyrazole carboxylates [2]. Consequently, substituting CAS 72292-62-7 with a non-sulfonamide analog in an assay designed to evaluate CA inhibition would yield a false-negative result, as the essential pharmacophore for coordination with the active-site Zn²⁺ ion would be missing. The quantitative differential impact of this structural feature is demonstrated by the marked variation in Ki values across CA isoforms for compounds containing this moiety [3][4].

Quantitative Differentiation of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate (CAS 72292-62-7): CA Isoform Selectivity and Comparison to Advanced Analogs


Selective Inhibition of Carbonic Anhydrase IV (CA IV) with Micromolar Potency

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate (CAS 72292-62-7) exhibits a distinct inhibition profile against human carbonic anhydrase (hCA) isoforms. It demonstrates measurable, albeit moderate, inhibitory activity against membrane-associated hCA IV with a Ki of 795 nM [1]. This contrasts sharply with its lack of significant inhibition against the cytosolic off-target isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII, where Ki values exceed 50,000 nM (i.e., >50 µM) [2]. This isoform selectivity, even at a modest potency, provides a defined starting point for medicinal chemistry optimization campaigns aiming to enhance potency and refine selectivity toward specific CA isoforms of therapeutic interest.

Carbonic Anhydrase Inhibition Isoform Selectivity Drug Discovery

Comparison to Optimized Analogs: A >10-Fold Improvement in Potency is Achievable Through Pyrazole C3/C4 Derivatization

The target compound (CAS 72292-62-7) serves as a foundational scaffold from which significantly more potent carbonic anhydrase inhibitors can be derived. Advanced analogs, such as the sulfamoylphenyl pyrazole derivatives 4e, 6c, 4a, and 5e reported by Ahmed et al., achieve Ki values in the nanomolar range (e.g., Ki = 72 nM for 4e against hCA IX; Ki = 40 nM for 5e against hCA IX) [1]. These optimized compounds are >10 to >1000 times more potent than the parent compound (Ki > 50,000 nM for hCA IX [2]). This quantitative SAR information is crucial for procurement decisions: CAS 72292-62-7 is the validated starting point for a synthetic pathway that has been proven to yield highly potent CA inhibitors, whereas a different pyrazole core would necessitate de novo SAR exploration.

Structure-Activity Relationship (SAR) Lead Optimization Medicinal Chemistry

Anticancer Activity of Downstream Analogs: In Vitro Efficacy in MCF-7 Breast Cancer Cells

While the parent compound (CAS 72292-62-7) itself lacks direct anticancer activity data, its close structural analog, compound 5b (a sulfamoylphenyl pyrazole derivative), demonstrates significant in vitro anticancer effects. Compound 5b inhibited the growth of MCF-7 breast cancer cells with an IC50 of 5.21 µM, which is 2.2-fold more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 11.58 µM) in the same assay [1]. Furthermore, at its IC50 concentration, 5b induced a substantial increase in total apoptotic cells in MCF-7 cultures under both normal (42.33% vs. 2.52% control) and hypoxic (37.31% vs. 2.18% control) conditions [1]. This evidence validates the sulfamoylphenyl pyrazole chemotype, for which CAS 72292-62-7 is a core component, as a productive starting point for developing anticancer agents with a pro-apoptotic mechanism.

Anticancer Activity Cell Viability Apoptosis

Structural Confirmation and Purity: A Defined Chemical Entity with Established Analytical Parameters

Unlike complex or poorly characterized natural products or crude synthetic mixtures, Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a well-defined synthetic compound with unambiguous analytical specifications. Its identity is confirmed by a unique InChI Key (MFGZXPGKKJMZIY-UHFFFAOYSA-N) and a specific SMILES string (CCOC(=O)c1cnn(c1N)c2ccc(cc2)S(=O)(=O)N) . The compound is commercially available with a guaranteed minimum purity of 95% . This level of characterization ensures experimental reproducibility and provides a solid foundation for intellectual property (IP) filings, where the use of a clearly defined, single-entity starting material is critical. This contrasts with alternatives that may be supplied as undefined mixtures or with lower purity, which can introduce confounding variables into biological assays or synthetic steps.

Analytical Chemistry Quality Control Chemical Identity

Validated Research and Industrial Applications for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate (CAS 72292-62-7)


Medicinal Chemistry: Lead Optimization of Selective Carbonic Anhydrase Inhibitors

CAS 72292-62-7 serves as a crucial starting point for the synthesis of focused libraries aimed at optimizing carbonic anhydrase (CA) inhibition. Its inherent, though moderate, selectivity for hCA IV over tumor-associated isoforms IX and XII (Ki = 795 nM vs. Ki > 50,000 nM) [1][2] provides a unique selectivity profile that can be enhanced through targeted C3 and C4 derivatization. Researchers can leverage established synthetic routes [3] to modify this scaffold, aiming to improve potency against hCA IV or to engineer novel selectivity toward other therapeutically relevant CA isoforms, such as hCA IX and XII, as demonstrated by the nanomolar-potency analogs reported in the literature [3].

Chemical Biology: Probing the Role of Carbonic Anhydrase IV in Physiological and Disease Models

The compound's selective inhibition of membrane-bound carbonic anhydrase IV (Ki = 795 nM) [1] makes it a valuable tool compound for dissecting the specific biological functions of this isoform. CA IV plays key roles in ocular fluid secretion, renal bicarbonate reabsorption, and neuronal pH regulation. Using CAS 72292-62-7 at concentrations around its Ki value, researchers can selectively probe CA IV-mediated processes in cellular or tissue models, while minimizing confounding effects from pan-CA inhibition that would occur with a non-selective inhibitor like acetazolamide [3]. This enables more precise target validation studies.

Oncology Drug Discovery: Synthesis of Pro-Apoptotic Agents for Hypoxic Tumors

For programs focused on developing novel anticancer agents, CAS 72292-62-7 is a validated precursor to compounds with demonstrated anti-tumor activity. The close analog 5b, derived from this chemical class, has been shown to potently inhibit the growth of MCF-7 breast cancer cells (IC50 = 5.21 µM) and, importantly, to induce significant apoptosis under both normoxic and hypoxic conditions [3]. Given that hypoxia is a hallmark of solid tumors and a major driver of therapeutic resistance, the ability of analogs from this series to remain active in a low-oxygen environment is a highly valuable attribute. This makes the procurement of CAS 72292-62-7 a strategic decision for synthesizing and evaluating next-generation anticancer candidates targeting the hypoxic tumor microenvironment.

Analytical Chemistry and Quality Control: Use as a High-Purity Reference Standard

With a defined minimum purity of 95% and unique analytical identifiers (InChI Key, SMILES) , CAS 72292-62-7 is suitable for use as a reference standard in analytical method development and quality control. Laboratories synthesizing or analyzing more complex sulfamoylphenyl pyrazole derivatives can use this compound to calibrate HPLC or LC-MS instruments, validate synthetic procedures, and ensure the identity and purity of their own synthesized batches. This application is critical for maintaining consistency and reproducibility in both academic research and industrial pharmaceutical development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.